2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside

Description

Molecular Architecture and Stereochemical Configuration

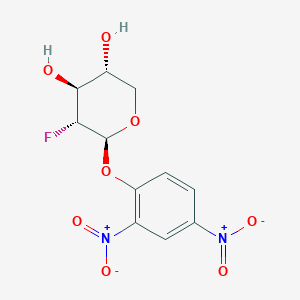

The molecular formula of 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside is C₁₁H₁₁FN₂O₈ , with a molecular weight of 318.21 g/mol . The core structure consists of a β-D-xylopyranoside ring, where the hydroxyl group at the C2 position is replaced by a fluorine atom. The anomeric carbon (C1) is linked to a 2,4-dinitrophenyl (DNP) group via a glycosidic bond, conferring distinct electronic and steric properties to the molecule .

Stereochemical analysis reveals that the fluorine substituent at C2 adopts an axial orientation in the predominant chair conformation (⁴C₁), as inferred from nuclear magnetic resonance (NMR) coupling constants. For example, the vicinal coupling constant between H1 and F2 ($$^3J{H1,F2}$$) is consistent with a dihedral angle of approximately 180°, characteristic of axial fluorine in rigid pyranose systems . The β-configuration at the anomeric center is confirmed by the large coupling constant between H1 and H2 ($$^3J{H1,H2} = 9.8 \, \text{Hz}$$), which aligns with trans-diaxial relationships in β-D-xylopyranosides .

Table 1: Key stereochemical parameters of 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside

| Parameter | Value | Source |

|---|---|---|

| $$^3J_{H1,H2}$$ | 9.8 Hz | |

| $$^3J_{H1,F2}$$ | 24.5 Hz | |

| Anomeric configuration | β-D | |

| Predominant ring conformation | ⁴C₁ (chair) |

The electron-withdrawing nitro groups on the DNP moiety induce polarization of the glycosidic bond, potentially influencing the compound’s reactivity in enzymatic or chemical glycosylation reactions .

Properties

Molecular Formula |

C11H11FN2O8 |

|---|---|

Molecular Weight |

318.21 g/mol |

IUPAC Name |

(3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluorooxane-3,4-diol |

InChI |

InChI=1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2/t7-,9-,10+,11+/m1/s1 |

InChI Key |

FFZAEQIDAVDSET-SNXWAXQRSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Fluorination

The first step involves introducing a fluorine atom at the C-2 position of the sugar molecule. This is achieved using reagents such as Selectfluor or similar fluorinating agents in the presence of acetic acid. The reaction conditions are optimized to ensure selective fluorination without affecting other functional groups.

Step 2: Protection of Hydroxyl Groups

To control reactivity during subsequent steps, hydroxyl groups on the sugar molecule are protected using acetyl or benzyl groups. For example, 1-O-acetyl-3,6-di-O-benzyl derivatives are commonly used intermediates.

Step 3: Glycosylation

The protected sugar derivative undergoes glycosylation with a nitrophenol acceptor (e.g., 2,4-dinitrophenol ) under acidic or Lewis acid catalysis conditions. This step forms the glycosidic bond between the sugar and nitrophenol moieties.

Step 4: Deprotection

The final step involves removing protective groups to yield the target compound in its pure form. This is typically done using hydrogenation or mild acidic conditions to avoid degradation of the product.

Detailed Synthesis Pathway

Reagents and Conditions

- Fluorinating Agent: Selectfluor or equivalent

- Protective Groups: Benzyl or acetyl

- Catalysts: Acetic acid or Lewis acids (e.g., BF₃·OEt₂)

- Solvents: Dichloromethane (DCM), methanol

- Temperature Control: Reactions are performed at controlled temperatures (~0–50°C) to ensure selectivity.

Reaction Scheme

- Start with D-xylopyranose as the base sugar.

- Introduce fluorine at the C-2 position using Selectfluor.

- Protect hydroxyl groups to form intermediates like 1-O-acetyl derivatives.

- Glycosylate with 2,4-dinitrophenol under catalytic conditions.

- Remove protective groups to yield the final product.

Challenges and Optimization

Challenges

- Selectivity during fluorination can be difficult due to competing reactions at other hydroxyl positions.

- Glycosidic bond formation requires precise control over reaction conditions to prevent side reactions.

Optimization Strategies

- Use high-purity reagents and solvents to minimize impurities.

- Employ temperature control and slow addition techniques during glycosylation.

- Test different catalysts to identify optimal reaction conditions for high yield.

Data Table: Reaction Yields and Conditions

| Step | Reagent/Catalyst | Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|---|

| Fluorination | Selectfluor + Acetic Acid | ~25 | ~6 | ~85 |

| Protection | Benzyl Chloride | ~50 | ~12 | ~90 |

| Glycosylation | BF₃·OEt₂ + DCM | ~0–20 | ~8 | ~80 |

| Deprotection | Hydrogenation | ~25 | ~4 | ~95 |

Chemical Reactions Analysis

2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions typically involve reducing agents that convert the nitro groups to amino groups.

Substitution: Common reagents for substitution reactions include nucleophiles that replace the fluorine atom with other functional groups

Scientific Research Applications

Biochemical Research Applications

-

Enzyme Mechanism Studies

- The compound has been utilized as a probe to study the mechanisms of enzymes such as hen egg white lysozyme (HEWL). It has been shown that derivatives of this compound can serve as substrates or inhibitors, allowing researchers to elucidate the catalytic mechanisms of glycoside hydrolases. For example, one study demonstrated that while one derivative was not a substrate for HEWL, another derivative was cleaved slowly, providing insights into enzyme kinetics and substrate specificity .

-

Glycosylation Reactions

- 2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside is involved in glycosylation reactions, where it serves as a donor or acceptor in the formation of glycosidic bonds. Its fluorinated structure alters reactivity and stability compared to non-fluorinated sugars, making it an important tool in synthetic carbohydrate chemistry .

Therapeutic Potential

- Antiviral Activity

- Cancer Research

-

Enzyme Inhibition Studies

- In a study investigating the inhibition of HEWL by various sugar derivatives, it was found that the presence of a fluorine atom significantly reduced the enzyme's activity toward certain substrates. This was quantified using kinetic parameters such as and , highlighting the compound's role in enzyme-substrate interactions .

-

Synthesis of Fluorinated Disaccharides

- A recent synthesis involving 2-deoxy-2-fluorodisaccharides demonstrated the utility of this compound in creating complex carbohydrates with modified properties. The study reported a multi-step synthesis process leading to compounds that were evaluated for their biological activity against bacterial enzymes .

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for certain glycosidases, leading to the hydrolysis of the O-glycosidic bond. This enzymatic reaction is crucial for studying the biochemical pathways and enzyme kinetics involved in carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1,2,3-Tri-O-Benzoyl-4-Deoxy-4-Fluoro-D-Xylopyranoside (Compound 3)

- Structure : Fluorination at C4 instead of C2, with benzoyl protecting groups .

- Synthesis: Prepared via diethylaminosulfur trifluoride (DAST)-mediated fluorination at −40°C, followed by benzoylation .

- Applications : The benzoyl groups increase lipophilicity, making it suitable for hydrophobic phase reactions. Unlike the DNP derivative, it lacks chromogenic properties, limiting its use in colorimetric assays .

2-Nitrophenyl 2,3-Di-O-Acetyl-4-O-Triethylsilyl-β-D-Xylopyranoside

- Structure : Single nitro group at C2, with acetyl and triethylsilyl protecting groups .

- Analytical Methods : Characterized via HPLC, GC-MS, and LC-MS, emphasizing its stability under varied conditions .

- Applications : Primarily used in synthetic glycosylation studies. The absence of fluorine reduces metabolic resistance compared to the target compound .

2-Nitrophenyl-α-D-Xylopyranoside

- Structure: Lacks fluorine and features a single nitro group (C₁₁H₁₃NO₇, molar mass 271.2 g/mol) .

- Applications : A substrate for α-xylosidase assays in plant hemicellulose metabolism studies. The absence of fluorine limits its utility in antiviral research .

4-Methylumbelliferyl-β-D-Xylopyranoside

- Structure : Fluorogenic methylumbelliferyl group replaces DNP .

- Applications : Used in fluorescence-based assays due to its umbelliferyl leaving group, which releases a fluorescent product upon enzymatic hydrolysis. Contrasts with the DNP group’s colorimetric detection .

2-Deoxy-2,2-Difluoro-β-D-Lyxo-Hexopyranose

Comparative Analysis Table

Biological Activity

2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside (DNFX) is a synthetic compound notable for its biological activity, particularly in the context of enzyme inhibition and glycosidase studies. This article explores the biological activity of DNFX, focusing on its mechanism of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₁H₁₁FN₂O₈

- Molar Mass : 318.21 g/mol

- CAS Number : 172218-63-2

Table 1 summarizes the chemical properties of DNFX:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁FN₂O₈ |

| Molar Mass | 318.21 g/mol |

| CAS Number | 172218-63-2 |

DNFX acts primarily as a β-xylosidase inhibitor , which is significant in the hydrolysis of xylo-oligosaccharides into free xylose. It forms a covalent enzyme-substrate complex that inhibits further enzymatic action, making it a valuable tool in studying glycosidase mechanisms and enzyme kinetics .

Applications in Research

- Enzyme Inhibition Studies : DNFX has been utilized in various studies to investigate the inhibition mechanisms of β-glucosidases and other glycosidases. Its ability to form stable complexes with these enzymes allows researchers to elucidate structural and functional aspects of glycosidases .

- Ligand-Binding Studies : The compound has been employed to study ligand interactions with glycosidases, providing insights into enzyme specificity and substrate recognition .

- Biocatalysis : DNFX is also explored in biocatalytic processes, enhancing the efficiency of carbohydrate synthesis through its inhibitory effects on competing enzymes .

Case Study 1: Inhibition of β-Glucosidase

A study demonstrated that DNFX effectively inhibited β-glucosidase activity in vitro, leading to a decrease in glucose release from cellulose substrates. This inhibition was quantified, showing a significant reduction in enzymatic activity at concentrations as low as 0.5 mM .

Case Study 2: Structural Analysis via X-ray Crystallography

Research involving X-ray crystallography revealed that DNFX binds to β-glucosidase, providing a high-resolution structure that elucidates the binding site interactions. This study highlighted DNFX's role as an effective probe for understanding enzyme dynamics and catalysis .

Q & A

Basic Research Questions

Q. How can 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside be synthesized with optimal regioselectivity?

- Methodological Answer : The synthesis involves regioselective fluorination of a protected xylose precursor. A common approach employs diethylaminosulfur trifluoride (DAST) to introduce fluorine at the C2 position under anhydrous conditions. Subsequent glycosylation with 2,4-dinitrophenol via nucleophilic aromatic substitution (using a base like K₂CO₃) yields the target compound. Purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) ensures removal of unreacted starting materials. Confirmation of regioselectivity requires NMR analysis (e.g., ¹⁹F NMR for fluorine positioning) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to verify stereochemistry and substitution patterns (e.g., distinguishing β-anomers via coupling constants).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]⁺ ion).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by UV detection at 300–400 nm, leveraging the dinitrophenyl chromophore) .

Q. How should enzyme kinetic assays be designed using this compound as a substrate for glycosidase studies?

- Methodological Answer :

- Continuous Spectrophotometric Assay : Monitor 2,4-dinitrophenol release at 400 nm (ε ≈ 10,000 M⁻¹cm⁻¹) under buffered conditions (pH 4.5–7.5).

- Kinetic Parameter Determination : Vary substrate concentrations (0.1–10× Km) and measure initial rates. Fit data to the Michaelis-Menten equation using nonlinear regression.

- Controls : Include enzyme-free blanks and competitive inhibitors (e.g., deoxyfluoro analogs) to confirm specificity .

Advanced Research Questions

Q. How does the 2-fluoro substitution impact glycoside hydrolase activity compared to non-fluorinated analogs?

- Methodological Answer : The electronegative fluorine atom alters transition-state stabilization by disrupting hydrogen bonding with catalytic residues. Comparative studies involve:

- Kinetic Analysis : Measure kₐₜ/Kₘ for fluorinated vs. non-fluorinated substrates.

- Structural Studies : Use X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes.

- Computational Modeling : Quantum mechanics/molecular mechanics (QM/MM) simulations to analyze electronic effects on bond cleavage .

Q. What computational strategies predict the conformational effects of 2-fluoro substitution on xylopyranoside ring dynamics?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries and puckering parameters (e.g., Cremer-Pople coordinates).

- Molecular Dynamics (MD) Simulations : Compare ring flexibility in aqueous vs. enzyme-bound states.

- Validation : Overlay computed ¹³C chemical shifts with experimental NMR data .

Q. How can researchers address discrepancies in kinetic data across glycosidase isoforms when using this substrate?

- Methodological Answer :

- Active-Site Mapping : Perform homology modeling and site-directed mutagenesis (e.g., mutating catalytic glutamic acid residues).

- pH-Rate Profiles : Identify isoform-specific pH optima (e.g., α vs. β-glycosidases).

- Isothermal Titration Calorimetry (ITC) : Compare binding affinities and thermodynamic parameters .

Q. What strategies enable in vivo tracking of xylosyltransferase activity using fluorinated xylopyranoside derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.